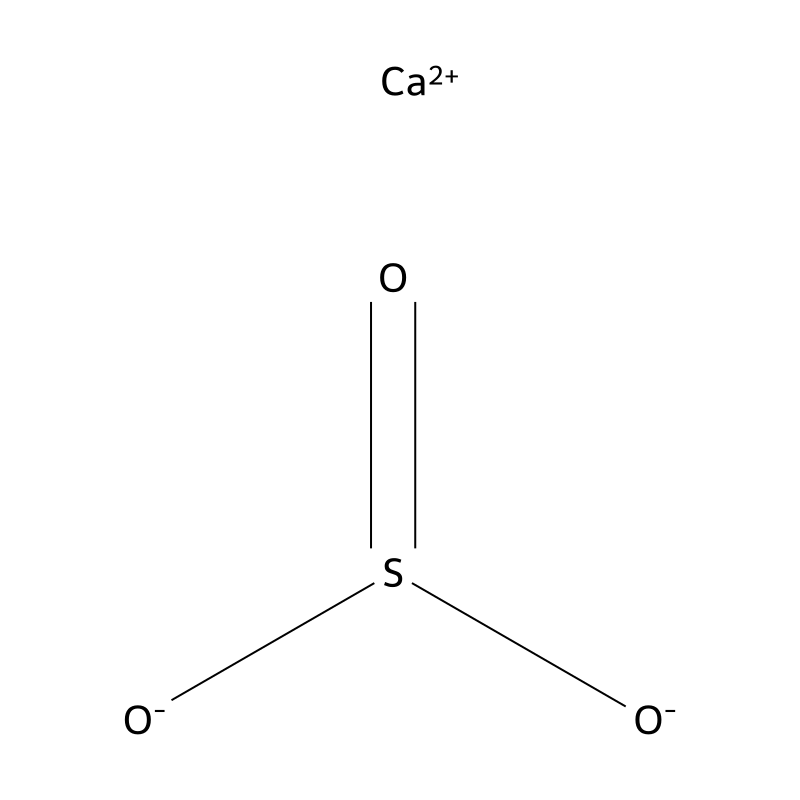Calcium sulfite
CaSO3
CaO3S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CaSO3
CaO3S
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Remove arsenic: Studies explore the potential of calcium sulfite, in conjunction with iron, to oxidize and remove arsenic (As(III)) from water. This process holds promise for addressing arsenic contamination, a significant environmental and health concern [1].
[1]
Calcium Sulfite Solids Activated by Iron for Enhancing As(III) Oxidation in Water - PMC )
Flue Gas Desulfurization
Research investigates the use of calcium sulfite in flue gas desulfurization (FGD) systems employed in coal-fired power plants. These systems aim to capture sulfur oxides (SOx) emissions, a major contributor to air pollution.
- SOx capture: Calcium sulfite reacts with SOx in the flue gas to form calcium sulfate (gypsum), a more stable and environmentally friendly product [2].
- Optimization of the process: Studies explore methods to optimize the efficiency of FGD systems using calcium sulfite, focusing on factors such as temperature and energy consumption [3].
[2]
Influence of soil pH and application rate on the oxidation of calcium sulfite derived from flue gas desulfurization - PubMed )
Calcium sulfite is a chemical compound with the formula . It is a white, odorless solid that is primarily known for its role in various industrial processes. Calcium sulfite exists in several forms, including hemihydrate and tetrahydrate, represented as and , respectively. It is insoluble in water but soluble in acids and alcohols, with a molecular weight of approximately 120.14 g/mol and a melting point of about 600 degrees Celsius .
- Decomposition Reaction: When heated, calcium sulfite decomposes into calcium oxide and sulfur dioxide:
This reaction is indicative of its thermal instability . - Formation from Sulfur Dioxide: Calcium sulfite can be produced by reacting sulfur dioxide with calcium hydroxide:
This reaction is commonly employed in flue gas desulfurization processes . - Double Replacement Reaction: It can also form through a double replacement reaction involving calcium carbonate:
This process highlights its role in industrial applications .
Calcium sulfite can be synthesized through several methods:
- Flue Gas Desulfurization: This is the most common industrial method where sulfur dioxide from flue gases is treated with calcium hydroxide or calcium carbonate to produce calcium sulfite .
- Direct Reaction with Sulfur Dioxide: Calcium hydroxide or calcium carbonate can be reacted directly with sulfur dioxide in an aqueous solution to yield calcium sulfite .
- Reaction of Calcium Chloride with Sodium Sulfite: Another method involves reacting sodium sulfite with calcium chloride:
This reaction forms dihydrate calcium sulfite .
Calcium sulfite has a variety of applications:
- Flue Gas Treatment: It plays a crucial role in reducing sulfur dioxide emissions from power plants by converting it into less harmful compounds.
- Food Preservation: Used as an antioxidant and preservative in wines, juices, and dried fruits .
- Glass Manufacturing: Helps remove color impurities from glass and reduces the amount of soda ash needed during production .
- Gypsum Production: Calcium sulfite can be oxidized to form gypsum, which is widely used in construction materials such as drywall .
- Soap Manufacturing: Contributes to the production of rigid soap bars and helps eliminate unwanted colors .
Studies have shown that calcium sulfite interacts with various substances, particularly acids, where its solubility increases significantly. For example, it dissolves more readily in dilute sulfuric acid compared to pure water, highlighting its potential use in acid-base reactions . Additionally, it serves as an effective agent for removing excess lime during sugar manufacturing processes.
Calcium sulfite shares similarities with other metal sulfites but has unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Formula | Solubility | Unique Features |
|---|---|---|---|
| Calcium sulfate | CaSO₄ | Slightly soluble | Forms gypsum upon hydration; used in construction |
| Sodium sulfite | Na₂SO₃ | Soluble | Commonly used as a preservative; more reactive |
| Magnesium sulfite | MgSO₃ | Soluble | Less commonly used; alternative to calcium salts |
| Barium sulfite | BaSO₃ | Insoluble | Used primarily in chemical synthesis |
Calcium sulfite's unique role as an intermediate product in various industrial processes and its specific applications set it apart from these similar compounds. Its ability to act as both a reducing agent and an antioxidant further enhances its utility across multiple sectors .
Physical Description
UNII
Other CAS
Wikipedia
Use Classification
Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes








